![molecular formula C13H13N3O3 B2931279 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 888413-97-6](/img/structure/B2931279.png)
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
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Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, commonly known as MOCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MOCP is a cyclopropane carboxamide derivative that contains an oxadiazole ring and a methoxyphenyl group.
Scientific Research Applications
Antidiabetic Applications
The oxadiazole moiety is known to enhance antidiabetic activities when combined with amide and sulphonamide groups . This suggests that our compound could be explored for its potential use in the treatment of diabetes by influencing insulin release or glucose metabolism.
High-Energy Materials
Oxadiazoles have been established as potential high-energy cores. Their derivatives have shown favorable oxygen balance and positive heat of formation, making them suitable for research into explosives and propellants .
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-5-3-2-4-9(10)12-15-16-13(19-12)14-11(17)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMITCVHGYGGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
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